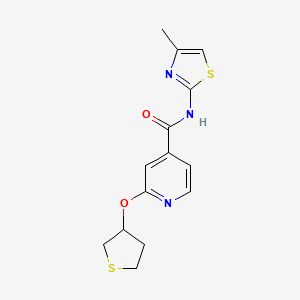
N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly regarding its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridine moiety, and an ether linkage to a thiolane ring. Its chemical formula is C15H17N3O2S2, and it has a molecular weight of approximately 345.44 g/mol. The presence of the thiazole and pyridine rings suggests potential interactions with biological targets relevant to various diseases.
Research indicates that thiazole-containing compounds often exhibit antitumor properties through several mechanisms:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Thiazole derivatives have been shown to act as PARP inhibitors, which are important in cancer therapy due to their role in DNA repair mechanisms. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with BRCA mutations .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), while showing minimal toxicity to normal human keratinocytes (IC50 > 50 µM) .
Anticancer Activity
A comprehensive screening conducted by the National Cancer Institute (NCI) tested the compound against a panel of 60 cancer cell lines. The results indicated that the compound inhibited the growth of multiple cancer types, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Non-small cell lung cancer | NCI-H460 | 0.57 |
| Melanoma | LOX IMVI | 0.75 |
| Colon cancer | HCT-15 | 0.45 |
| CNS tumors | U251 | 0.60 |
These results highlight its potential as an effective therapeutic agent against various malignancies .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of thiazole derivatives similar to this compound:
- Study on Selective Cytotoxicity : A study demonstrated that preincubation with Fluzaparib (a PARP inhibitor) significantly reduced the cytotoxic effects of thiazole derivatives, suggesting that their mechanism involves DNA damage response pathways .
- In Vivo Efficacy : Animal models treated with thiazole derivatives exhibited reduced tumor growth rates compared to control groups, supporting their potential for further development as anticancer agents .
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9-7-21-14(16-9)17-13(18)10-2-4-15-12(6-10)19-11-3-5-20-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNCTKFPYYKESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













